molecular formula C21H16N4O5S B2644237 N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide CAS No. 898421-23-3

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide

カタログ番号: B2644237
CAS番号: 898421-23-3
分子量: 436.44
InChIキー: RUKFJLAWMDWYFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative featuring a quinazolinone core substituted with a 2-methyl group at position 2 and a 3-nitrophenylsulfonamide moiety at position 3. Quinazolinones are heterocyclic scaffolds known for their pharmacological versatility, including kinase inhibition and antimicrobial activity .

特性

IUPAC Name

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S/c1-14-22-20-11-3-2-10-19(20)21(26)24(14)16-7-4-6-15(12-16)23-31(29,30)18-9-5-8-17(13-18)25(27)28/h2-13,23H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKFJLAWMDWYFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the Phenyl Ring: The phenyl ring can be attached through a Suzuki coupling reaction between a boronic acid derivative and a halogenated quinazolinone.

    Sulfonamide Formation: The nitrobenzenesulfonamide group can be introduced by reacting the phenyl-substituted quinazolinone with a nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

化学反応の分析

Types of Reactions

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives from the reduction of the nitro group.

    Substitution: Formation of various substituted sulfonamide derivatives.

科学的研究の応用

Synthesis and Structural Characteristics

The compound can be synthesized through various methods involving the reaction of quinazolinone derivatives with sulfonamide groups. The structural formula highlights a complex arrangement that contributes to its biological activity. The molecular formula is C22H20N4O4SC_{22}H_{20}N_4O_4S, with a molecular weight of approximately 440.49 g/mol.

Antimicrobial Properties

Research indicates that derivatives of quinazolinones, including the compound , exhibit potent antimicrobial activities. For instance, studies have demonstrated that quinazolinone derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

The compound has shown promise in anticancer research. Quinazolinone derivatives are known to act on multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, certain studies have reported that modifications in the quinazolinone structure can enhance cytotoxic effects against breast and lung cancer cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide has been investigated for its anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory responses .

Antimicrobial Activity Study

A study conducted on a series of quinazolinone derivatives, including this compound, demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods, revealing promising results for further development into therapeutic agents .

Anticancer Efficacy Assessment

In vitro studies on breast cancer cell lines indicated that this compound induced apoptosis through caspase activation pathways. Flow cytometry analysis revealed increased levels of apoptotic markers following treatment with the compound compared to control groups .

作用機序

The mechanism of action of N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or the induction of apoptosis in cancer cells.

類似化合物との比較

Structural Analogues and Substituent Effects

A. Benzothiazole-Based Sulfonamides ()

Seven N-(4-(benzothiazole-2-yl)phenyl)-3-substituted benzenesulfonamides were synthesized, differing in substituents (e.g., Br, Cl, F, NO₂). Key comparisons include:

  • Compound 13: N-(4-(benzothiazole-2-yl)phenyl)-3-nitrobenzenesulfonamide shares the nitro group with the target compound but replaces the quinazolinone with a benzothiazole. Melting Point: 232–235°C (vs. quinazolinone derivatives, which typically exhibit higher melting points due to increased rigidity). Yield: 55% (moderate, similar to other nitro-substituted analogs). Rf Value: 0.83 (higher polarity than chloro- or methyl-substituted analogs).
B. Pyrimidine-Linked Sulfonamides (–7)
  • Compound 15: N-(3-((5-bromo-2-chloropyrimidin-4-yl)amino)propyl)-3-nitrobenzenesulfonamide features a pyrimidine ring instead of quinazolinone. Synthesis Yield: 96% (high efficiency due to optimized coupling conditions). ¹H-NMR: Distinct aromatic proton signals at δ 8.51–8.20 ppm, reflecting the nitro group’s deshielding effects .
  • Compound 101 : Extends the alkyl chain (butyl vs. propyl in 15), demonstrating that chain length minimally affects Rf but alters solubility .
C. Thiazole-Containing Sulfonamides ()
  • Compound 16d: N-(5-Isopropyl-4-methyl-1,3-thiazol-2-yl)-3-nitrobenzenesulfonamide replaces the quinazolinone with a thiazole ring. Synthesis: Achieved via nucleophilic substitution in pyridine, emphasizing the role of solvent in reaction efficiency.

Physicochemical Properties

Table 1: Comparative Data for Key Sulfonamide Derivatives

Compound Name Core Structure Substituent(s) Melting Point (°C) Yield (%) Rf Biological Activity
Target Compound Quinazolinone 3-NO₂ Data Unavailable - - Inferred kinase inhibition
Compound 13 () Benzothiazole 3-NO₂ 232–235 55 0.83 Antimicrobial (potential)
Compound 4b () Piperazine 3-NO₂ Not reported 56 0.28 Carbonic anhydrase I inhibition
Compound 15 () Pyrimidine 3-NO₂ Not reported 96 - Kinase inhibition
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () Oxazole 4-CH₃ Single-crystal data - - Antimicrobial

Key Observations :

  • Nitro Group Impact : The 3-nitro substitution consistently correlates with moderate-to-high yields (55–96%) and distinct NMR shifts (e.g., δ 8.51 ppm in pyrimidine derivatives) .
  • Core Heterocycle Influence: Quinazolinones and benzothiazoles exhibit higher melting points than piperazine or oxazole derivatives, likely due to enhanced planarity and intermolecular interactions.

生物活性

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-nitrobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C22H20N4O4SC_{22}H_{20}N_{4}O_{4}S with a molecular weight of approximately 440.49 g/mol. The structure features a quinazoline core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-4-oxoquinazoline derivatives with nitrobenzenesulfonamide under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, often employing techniques such as refluxing in organic solvents or microwave-assisted synthesis.

Antimicrobial Activity

Research has shown that compounds derived from quinazoline structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and fungal species like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-acetamideCandida albicans16 µg/mL
5-substituted quinazolinesEscherichia coli64 µg/mL

Anti-inflammatory Activity

Studies indicate that derivatives of the quinazoline scaffold possess anti-inflammatory properties. For instance, compounds similar to this compound have been evaluated in animal models for their ability to reduce edema induced by inflammatory agents, showing promising results .

Case Study: Edema Reduction in Rats
In a controlled study, rats treated with the compound exhibited a significant reduction in edema volume compared to the control group. The percent edema inhibition was calculated using the formula:

Percent Edema Inhibition=100×(1VtVc)\text{Percent Edema Inhibition}=100\times \left(1-\frac{V_t}{V_c}\right)

where VcV_c is the volume of edema in the control group and VtV_t is the volume in the treated group. Results indicated an average inhibition of 45% .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with biological targets. These studies suggest that the compound binds effectively to active sites of enzymes involved in bacterial resistance mechanisms, enhancing its potential as an antibiotic agent .

Q & A

Q. Advanced Research Focus

  • Urea/Thiourea Groups : These moieties improve binding to TACE (Tumor Necrosis Factor-α Converting Enzyme) via hydrogen bonding and hydrophobic interactions, as shown in molecular docking studies. Thiourea derivatives exhibit higher cytotoxicity than urea analogues due to enhanced sulfur-mediated π-π stacking .
  • Halogen Substitutions : Fluorine or chlorine at the phenyl ring increases lipophilicity, improving membrane permeability (e.g., IC₅₀ reduction by 30% in MDA-MB-231 cells) .
  • Methoxy Groups : Improve solubility but may reduce potency by steric hindrance .

What is the structure-activity relationship (SAR) for anti-inflammatory activity in quinazolinone-sulfonamide hybrids?

Q. Advanced Research Focus

  • Azomethine/Hydrazone Linkers : Derivatives with Schiff bases (e.g., 3-(4-chlorophenyl)-6-iodo-2-azomethine-quinazolinones) show 38–73.5% inhibition in carrageenan-induced edema models, comparable to Indomethacin. The azomethine group facilitates ROS scavenging .
  • Sulfonamide Position : 3-Nitro substitution enhances COX-2 inhibition (molecular docking scores: ∆G = −9.2 kcal/mol vs. −7.8 kcal/mol for non-nitro derivatives) .

How can contradictions in spectral data (e.g., NMR shifts) between similar derivatives be resolved?

Q. Advanced Research Focus

  • Solvent Effects : DMSO-d₆ vs. CDCl₃ causes significant proton shift variations (e.g., SH protons at δ 13.10–13.17 ppm in DMSO vs. absence in CDCl₃) .
  • Tautomerism : 2-Mercapto-quinazolinones exist in thione-thiol tautomeric forms, altering NMR and IR spectra. X-ray crystallography (e.g., ORTEP-III) confirms dominant tautomers .

What computational methods are used to predict pharmacokinetics and target affinity?

Q. Advanced Research Focus

  • QSAR Models : Utilize descriptors like logP (2.8–3.5), polar surface area (90–110 Ų), and H-bond acceptors (6–8) to predict bioavailability. Thiourea derivatives show higher BBB permeability (logBB = 0.24) .
  • Molecular Docking (AutoDock Vina) : Targets TACE (PDB: 5J1X) with binding affinities of −8.5 to −10.2 kcal/mol. Key interactions: sulfonamide oxygen with Arg-199 and nitro group with Tyr-248 .

How are in vitro biological assays (e.g., anticancer, antioxidant) designed for this compound?

Q. Methodological Focus

  • Anticancer (MTT Assay) : MDA-MB-231 cells treated with 10–100 μM doses for 48 hrs. Cell viability <50% at 50 μM indicates potency. SS-04 (thiourea derivative) shows significant inhibition (p < 0.01 vs. basal) .
  • Antioxidant (DPPH Assay) : IC₅₀ values of 18–25 μM (vs. ascorbic acid: 5 μM) correlate with electron-donating substituents (e.g., methoxy) .

What strategies address poor aqueous solubility during formulation?

Q. Advanced Research Focus

  • Co-Crystallization : With cyclodextrins (e.g., β-CD) improves solubility by 15-fold via host-guest encapsulation.
  • Nanoemulsions : Lipid-based carriers (e.g., Labrafil®) achieve 90% dissolution in simulated intestinal fluid (pH 6.8) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。